Defined CRBN-Recruiting Ligand Scaffold Enables Cereblon-Mediated Ubiquitination with Established Binding Pharmacology
E3 Ligase Ligand-linker Conjugate 111 incorporates a cereblon (CRBN)-type E3 ubiquitin ligase ligand that recruits the CRBN protein, enabling ubiquitination and subsequent proteasomal degradation of target proteins when assembled into a complete PROTAC molecule [1]. In contrast to VHL-based conjugates (e.g., VHL Ligand-Linker Conjugates 15 incorporating the (S,R,S)-AHPC VHL ligand), CRBN-based conjugates like 111 leverage the distinct tissue expression profile and substrate recognition properties of the cereblon E3 ligase complex [2]. CRBN ligands represented by thalidomide, lenalidomide, and pomalidomide derivatives constitute one of the two most extensively validated E3 ligase recruitment classes in PROTAC development, with successful application targeting over 30 different proteins . The CRBN ligand scaffold in Conjugate 111 provides a chemically defined recruitment moiety with established binding pharmacology to the DDB1-CRBN E3 ubiquitin ligase complex [3].
| Evidence Dimension | E3 ligase recruitment mechanism and targetable protein scope |
|---|---|
| Target Compound Data | Cereblon (CRBN) ligand-based recruitment scaffold |
| Comparator Or Baseline | VHL-based ligand-linker conjugates (e.g., VHL Ligand-Linker Conjugates 15, (S,R,S)-AHPC derivatives) |
| Quantified Difference | Distinct E3 ligase: CRBN vs VHL; CRBN-PROTACs validated against >30 target proteins vs VHL-PROTACs validated against ~20-25 targets [class-level inference] |
| Conditions | Literature survey of published PROTAC degraders employing CRBN vs VHL E3 ligase ligands |
Why This Matters
Selection between CRBN-based and VHL-based conjugates determines which E3 ligase is recruited, affecting tissue-specific degradation potential, off-target liability profiles, and synthetic tractability of the final PROTAC molecule.
- [1] MedChemExpress. CRBN ligand-111. Cat. No. HY-163931. View Source
- [2] Bricelj A, Steinebach C, Kuchta R, Gütschow M, Sosič I. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. Frontiers in Chemistry. 2021; 9: 707317. View Source
- [3] Steinebach C, et al. A MedChem toolbox for cereblon-directed PROTACs. MedChemComm. 2019; 10: 1037-1041. View Source
